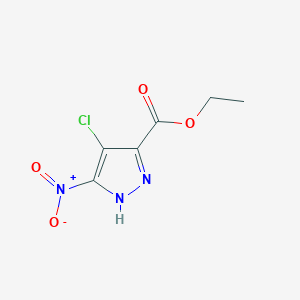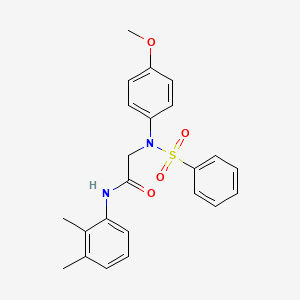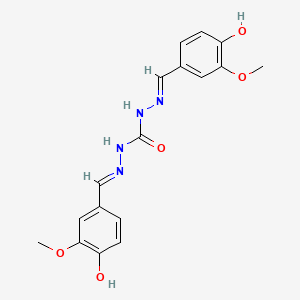![molecular formula C17H22N2O B6125278 1-[(5-methyl-2-furyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6125278.png)
1-[(5-methyl-2-furyl)methyl]-4-(4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-methyl-2-furyl)methyl]-4-(4-methylphenyl)piperazine, commonly known as MFP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery. MFP is a potent inhibitor of several enzymes and receptors, which makes it an attractive candidate for the development of new drugs.
科学研究应用
MFP has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to inhibit several enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and serotonin receptors. MFP has also been investigated for its potential anti-inflammatory, analgesic, and antipsychotic activities. Moreover, MFP has been used as a reference compound in the development of new drugs that target the same enzymes and receptors.
作用机制
The mechanism of action of MFP involves the inhibition of enzymes and receptors that are involved in various physiological processes. For example, MFP inhibits acetylcholinesterase, which is responsible for the degradation of acetylcholine, a neurotransmitter that is involved in memory and learning. By inhibiting acetylcholinesterase, MFP can increase the levels of acetylcholine in the brain, which may improve cognitive function. MFP also inhibits monoamine oxidase, which is involved in the metabolism of dopamine, norepinephrine, and serotonin, neurotransmitters that are involved in mood regulation. By inhibiting monoamine oxidase, MFP can increase the levels of these neurotransmitters, which may have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
MFP has been shown to have several biochemical and physiological effects, depending on the target enzyme or receptor. For example, MFP inhibits acetylcholinesterase, which can increase the levels of acetylcholine in the brain and improve cognitive function. MFP also inhibits monoamine oxidase, which can increase the levels of dopamine, norepinephrine, and serotonin, and have antidepressant and anxiolytic effects. Moreover, MFP has been shown to have anti-inflammatory and analgesic effects, which may be mediated by its inhibition of cyclooxygenase and lipoxygenase enzymes.
实验室实验的优点和局限性
MFP has several advantages for lab experiments, including its high potency, selectivity, and availability. MFP is also relatively easy to synthesize and purify, which makes it a suitable reference compound for the development of new drugs. However, MFP has some limitations, such as its potential toxicity and side effects, which may affect its use in animal and human studies. Moreover, MFP may have limited efficacy in certain disease models, which may require the development of more potent and selective inhibitors.
未来方向
There are several future directions for the research on MFP, including the development of new analogs with improved potency and selectivity, the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's and Parkinson's diseases, and the exploration of its mechanisms of action at the molecular level. Moreover, the use of MFP in combination with other drugs may enhance its therapeutic effects and reduce its potential side effects. Overall, the research on MFP has the potential to lead to the development of new drugs that can improve human health and well-being.
合成方法
The synthesis of MFP involves the reaction of 1-(5-methyl-2-furyl)methylamine with 4-(4-methylphenyl)piperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product that can be further purified by recrystallization. The purity and yield of MFP can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
属性
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14-3-6-16(7-4-14)19-11-9-18(10-12-19)13-17-8-5-15(2)20-17/h3-8H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHSRJATFSAGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5415042 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6125195.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6125215.png)
![7-(3,4-difluorobenzyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6125220.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-phenylurea](/img/structure/B6125241.png)
![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6125254.png)
![2-[1-cyclopentyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6125265.png)
![1-(3-methoxybenzyl)-6-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6125274.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2,2-trimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B6125286.png)


![3-(4-hydroxyphenyl)-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6125300.png)
